Cannabielsoin

Description

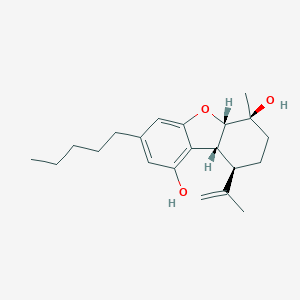

Structure

3D Structure

Properties

IUPAC Name |

(5aS,6S,9R,9aR)-6-methyl-3-pentyl-9-prop-1-en-2-yl-7,8,9,9a-tetrahydro-5aH-dibenzofuran-1,6-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O3/c1-5-6-7-8-14-11-16(22)19-17(12-14)24-20-18(19)15(13(2)3)9-10-21(20,4)23/h11-12,15,18,20,22-23H,2,5-10H2,1,3-4H3/t15-,18+,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBEAVAMWZAJWOI-MTOHEIAKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC(=C2C3C(CCC(C3OC2=C1)(C)O)C(=C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC1=CC(=C2[C@H]3[C@@H](CC[C@]([C@H]3OC2=C1)(C)O)C(=C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50966364 | |

| Record name | Cannabielsoin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50966364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52025-76-0 | |

| Record name | Cannabielsoin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052025760 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cannabielsoin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50966364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CANNABIELSOIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2ERD6V6652 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biosynthesis and Metabolic Pathways of Cannabielsoin

Enzymatic and Non-Enzymatic Transformations in Plant Systems

Biotransformation by Cannabis sativa and Saccharum officinarum Suspension Cultures

A pioneering study demonstrated that Cannabidiol (B1668261) (CBD) can be biotransformed into Cannabielsoin (CBE) by cell suspension cultures of both Cannabis sativa (marijuana) and Saccharum officinarum (sugarcane). wikipedia.orgcaymanchem.com This was the first reported instance of a biologically catalyzed synthesis of CBE and the first documented biotransformation of any cannabinoid using plant tissue culture systems. wikipedia.org

The research, conducted under normal growth conditions, identified the production of both C-1 stereoisomers of CBE. wikipedia.orgcaymanchem.com The identification of the products was confirmed using mass spectral and chromatographic data. wikipedia.org This biotransformation highlights the potential of plant cell cultures as bioreactors for producing rare or altered cannabinoids. nih.gov Later studies further confirmed that Cannabis sativa cell suspension cultures can convert CBD into bound forms of cannabielsoins. nih.gov

Oxidative Cyclization of Cannabigerovarinic Acid to Cannabielsoinic Acid and Cannabielsoin

Cannabielsoin can also be formed through a pathway involving the acidic precursor, Cannabielsoinic Acid (CBEA). uga.eduguidetopharmacology.org CBEA itself is a naturally occurring, though infrequently identified, phytocannabinoid in Cannabis sativa. guidetopharmacology.org It is considered a derivative of Cannabigerovarinic Acid (CBGVA).

The formation process involves the oxidative cyclization of CBGVA to yield CBEA. Subsequently, CBEA can be converted to CBE through decarboxylation, a reaction typically induced by heat that removes a carboxyl group. uga.eduguidetopharmacology.org This pathway represents an alternative, non-enzymatic route to CBE formation, distinct from the direct oxidation of CBD. uga.eduguidetopharmacology.org The presence of CBEA in the plant lends support to the viability of this biosynthetic route. guidetopharmacology.org

Metabolic Engineering Approaches for Cannabielsoin Production

The low natural abundance of minor cannabinoids like Cannabielsoin has driven interest in metabolic engineering and synthetic biology to develop alternative production methods. These approaches aim to create microbial cell factories capable of producing desired cannabinoids at economically viable levels.

Identification of Non-Canonical Cannabinoid Synthases

Recent research has identified novel, non-canonical enzymes capable of synthesizing cannabinoid-like structures. Specifically, enzymes from the berberine (B55584) bridge enzyme (BBE) superfamily have been discovered that catalyze the oxidative cyclization of Cannabigerolic Acid (CBGA) to directly form Cannabielsoin (CBE).

These enzymes are notable because they are not from Cannabis sativa and were previously uncharacterized for this function. In one study, four such orthologues from a variety of organisms were shown to accept CBGA as a substrate and produce CBE. This discovery opens a new avenue for discovering and producing both natural and unnatural cannabinoids by using enzymes that are not the traditional THCAS, CBDAS, or CBCAS synthases found in the cannabis plant.

Heterologous Biosynthesis in Microbial Hosts

A key strategy for producing rare cannabinoids is heterologous biosynthesis, which involves engineering common microbial hosts like yeast or bacteria. The non-canonical BBE enzymes that produce CBE from CBGA have been successfully expressed and purified in the yeast Pichia pastoris.

This represents the first report of heterologous expression of non-Cannabis BBEs for the production of cannabinoids. Such microbial systems are advantageous as they can be tailored and scaled for industrial production, overcoming the agricultural limitations and low yields associated with plant extraction for minor cannabinoids. This synthetic biology approach holds the potential to create a sustainable and versatile platform for cannabinoid manufacturing.

Compound Information Table

Pharmacology and Molecular Mechanisms of Cannabielsoin

Interaction with Cannabinoid Receptors

The pharmacological activity of Cannabielsoin is primarily characterized by its interaction with cannabinoid receptors, particularly the CB1 receptor. nih.govresearchgate.net It is considered a metabolite of CBD and is formed through oxidation. nih.govwikipedia.org

Cannabinoid Receptor Type 1 (CB1) Interactions

Recent in vitro research indicates that the S-stereoisomer of CBE (S-CBE) interacts with the CB1 receptor in a distinct manner compared to other cannabinoids like Δ⁹-tetrahydrocannabinol (THC) and CBD. nih.gov Unlike THC, which is a partial agonist, or CBD, which is considered a receptor antagonist, S-CBE demonstrates biased agonism. nih.gov This means it preferentially activates one signaling pathway over another. nih.gov

S-CBE acts as a weak agonist at the CB1 receptor. nih.gov Its agonist activity is functionally selective, showing a preference for the G-protein signaling pathway while having no significant effect on the β-arrestin pathway. nih.govnih.gov This biased agonism distinguishes it from non-biased agonists and suggests a unique pharmacological profile. nih.gov The compound's agonist properties are evident in its ability to modulate cyclic adenosine (B11128) monophosphate (cAMP) levels. nih.gov

The interaction of S-CBE with the CB1 receptor leads to the activation of the G-protein signaling cascade. nih.gov Specifically, it demonstrates agonist activity in cAMP assays, which measure the inhibition of adenylate cyclase, a key enzyme in the cAMP pathway. nih.govfrontiersin.org This activity indicates that S-CBE can effectively initiate G-protein-mediated cellular responses. In a LeadHunter® cAMP assay, S-CBE showed an EC50 value of 1.23 µg/mL, which corresponds to 3.7 µM. nih.govnih.gov

In contrast to its activity on the G-protein pathway, S-CBE does not show agonist activity in β-arrestin recruitment assays at concentrations up to 12 µM. nih.govnih.gov This lack of β-arrestin recruitment is a key feature of its biased agonism. nih.gov Furthermore, in these assays, S-CBE can act as an antagonist against non-biased agonists. nih.gov

While direct, quantitative affinity (Ki) comparisons from a single study under identical conditions are limited, the functional data provides context. S-CBE emerges as a weak agonist at the CB1 receptor compared to well-known agonists. nih.gov For instance, THC is a partial agonist at CB1 receptors, while CBD has a low affinity for CB1 and can act as a negative allosteric modulator. frontiersin.orgmdpi.com Cannabinol (CBN) is also a low-affinity partial agonist at CB1 receptors. wikipedia.org The endogenous cannabinoid anandamide (B1667382) is a high-affinity partial agonist of the CB1 receptor. nih.gov The functional selectivity of S-CBE suggests its interaction and subsequent receptor activation differs significantly from these other cannabinoids. nih.gov

Beta-Arrestin Recruitment Assay Results

Cannabinoid Receptor Type 2 (CB2) Interactions

The interaction of Cannabielsoin with the Cannabinoid Receptor Type 2 (CB2) is not as well-defined in the scientific literature as its interaction with the CB1 receptor. Some research indicates that CBE has a weak affinity for both CB1 and CB2 receptors, suggesting it may indirectly modulate endocannabinoid pathways. One computational study suggested that cannabielsoic acid (CBEA), a related compound, exhibited a strong binding affinity for the CB2 receptor in silico. tu.ac.th However, comprehensive in vitro binding and functional assays specifically for CBE at the CB2 receptor are not widely available.

Putative Interactions with Non-Cannabinoid Receptors

While research into Cannabielsoin's interactions with the primary cannabinoid receptors is ongoing, its engagement with other receptor systems is less understood. The pharmacological activity of its parent compound, CBD, at various non-cannabinoid receptors suggests potential, yet unconfirmed, targets for CBE.

Serotonergic (5-HT) Receptors

Currently, there is a lack of direct scientific evidence detailing the interaction between Cannabielsoin (CBE) and serotonergic (5-HT) receptors. In contrast, CBE's parent compound, cannabidiol (B1668261) (CBD), is known to interact with the serotonergic system, notably acting as an agonist at the 5-HT1A receptor. mdpi.comnih.govnih.gov This interaction is believed to contribute to some of CBD's anxiolytic and neuroprotective effects. nih.govnih.gov Given that CBE is a metabolite of CBD, the possibility of it interacting with 5-HT receptors remains a topic for future investigation, but current data is not available to confirm any such activity.

Vanilloid (TRP) Receptors

Similar to the serotonergic system, the direct interaction of Cannabielsoin (CBE) with transient receptor potential (TRP) vanilloid channels has not been extensively documented. The pharmacology of other cannabinoids, however, indicates that TRP channels are significant targets. For instance, CBD is a known modulator of TRPV1 channels, an action linked to its analgesic effects. nih.gov Whether CBE shares this or any other activity at TRP channels is yet to be determined through dedicated research.

In Silico Molecular Docking Simulations and Structural Basis of Receptor Interactions

To understand the structural basis for its pharmacological activity, in silico molecular docking simulations have been conducted for Cannabielsoin, particularly focusing on its interaction with the cannabinoid receptor type 1 (CB1). nih.gov These computational studies provide a model for the physical binding of CBE to the receptor.

The simulations revealed that S-CBE fits within the CB1 receptor pocket, and a novel, energetically favorable binding pose was identified. nih.gov This modeling helps to explain the molecular determinants of CBE's affinity for the receptor and its functional selectivity. nih.gov The interaction is stabilized by key amino acids within the receptor's binding site. nih.gov Such in silico approaches are instrumental in predicting the bioactivity of cannabinoids and reducing the resources required for preliminary in vitro and in vivo studies.

Neurobiological Effects and Central Nervous System Activity

The neurobiological effects of Cannabielsoin (CBE) are not well-established, with limited studies on its activity within the central nervous system (CNS). Early pharmacological studies in mice found that CBE did not significantly affect pentobarbital-induced sleep time, a contrast to its precursor CBD and the related compound Cannabielsoin monomethylether (CBEM), which both showed a prolongation of sleep. nih.gov Another report noted that CBE showed no CNS activity in rodents at the doses tested. nih.gov

However, more recent research identifying CBE as a biased agonist at the CB1 receptor suggests it may have neurobiological effects. nih.gov CB1 receptors are densely expressed in the CNS and are involved in modulating neurotransmitter release, motor control, memory, and pain perception. scielo.brscielo.org.mxmdpi.com Based on its interaction with CB1 receptors, it is speculated that CBE may possess neuroprotective properties by modulating neurotransmission and reducing oxidative stress, though further research is required to confirm these potential effects.

Comparative Pharmacology with Cannabidiol (CBD)

Cannabielsoin (CBE) and Cannabidiol (CBD) have distinct pharmacological profiles despite their close chemical relationship, where CBE is a metabolite of CBD. nih.govcannabis.com.au The most significant difference lies in their interaction with the cannabinoid receptor type 1 (CB1). nih.gov

Recent in vitro research has characterized S-CBE as a weak, biased agonist of the CB1 receptor. nih.gov It selectively activates the G-protein signaling pathway, with an effective concentration (EC50) of 3.7 µM in cAMP assays, but does not engage the β-arrestin pathway. nih.govresearchgate.net This biased agonism is a key feature that distinguishes it from other cannabinoids.

In contrast, CBD has a very low affinity for CB1 receptors and is often described as an antagonist or negative allosteric modulator at these sites. nih.gov CBD's therapeutic effects are largely attributed to its interactions with other targets, including serotonergic (5-HT1A) and vanilloid (TRPV1) receptors, for which it has demonstrated clear activity. mdpi.comnih.gov The interactions of CBE at these non-cannabinoid receptors have not yet been established.

The formation of these compounds also differs. CBD is a primary phytocannabinoid biosynthesized in the Cannabis sativa plant from its precursor, cannabidiolic acid (CBDA). uga.edu CBE, on the other hand, is not directly produced by the plant's enzymes but is formed through the oxidation of CBD or the decarboxylation of its own precursor, cannabielsoinic acid (CBEA). nih.gov It is also recognized as a metabolite of CBD in mammals. nih.govwikipedia.org

The table below summarizes the key pharmacological distinctions between CBE and CBD.

| Feature | Cannabielsoin (CBE) | Cannabidiol (CBD) |

| Primary Origin | Metabolite/oxidation product of CBD. nih.gov | Primary phytocannabinoid from Cannabis sativa. uga.edu |

| CB1 Receptor Activity | Biased agonist (activates G-protein pathway, not β-arrestin). nih.gov | Very low affinity; acts as an antagonist or negative allosteric modulator. nih.govfrontiersin.org |

| 5-HT1A Receptor Activity | Not established. | Agonist activity. mdpi.comnih.gov |

| TRPV1 Receptor Activity | Not established. | Modulator/activator. nih.gov |

| State of Research | Largely unexplored, with recent focus on CB1 agonism. nih.govcannabis.com.au | Extensively studied for numerous therapeutic applications. frontiersin.orgnih.gov |

Preclinical Research and Therapeutic Potential of Cannabielsoin

Anti-inflammatory Properties

Emerging research indicates that Cannabielsoin possesses anti-inflammatory capabilities. biosynth.com These properties are attributed, in part, to its interaction with key enzymes involved in the inflammatory cascade.

Cannabielsoin has been shown to exhibit its anti-inflammatory effects by inhibiting the activity of cyclooxygenase-2 (COX-2). biosynth.com COX-2 is an enzyme that plays a crucial role in the synthesis of prostaglandins, which are lipid compounds that mediate inflammation. biosynth.comtandfonline.com By suppressing COX-2, CBE can reduce the production of these pro-inflammatory mediators. biosynth.com

Neuroprotective Effects

The potential of cannabinoids to exert neuroprotective effects is an area of growing scientific interest. explorationpub.com These properties are often linked to their anti-inflammatory and antioxidant actions, which can help protect against neuronal damage in the context of neurodegenerative conditions. nih.govnih.gov

Preliminary research suggests that Cannabielsoin may have neuroprotective properties that could be beneficial in the context of neurodegenerative disorders. vibebycalifornia.com Studies have indicated that CBE exhibits significant anti-inflammatory and antioxidant effects, which have been shown to reduce neuronal damage in animal models of brain injury. vibebycalifornia.com The neuroprotective potential of cannabinoids is based on their ability to counteract processes like oxidative stress and neuroinflammation, which are common factors in the progression of various neurodegenerative diseases. explorationpub.comnih.govnih.gov

Analgesic Activity

The endocannabinoid system is known to play a role in the regulation of pain. mdpi.comarapc.com Cannabinoids can influence pain perception by interacting with receptors in the central and peripheral nervous systems and by reducing inflammation. arapc.comfrontiersin.org

Early-stage investigations suggest that Cannabielsoin may help alleviate pain by modulating the perception and transmission of pain signals. vibebycalifornia.com However, the findings in this area are not yet conclusive. One study noted that CBE administered intravenously at certain doses showed no central nervous system activity in rodents. nih.gov More research is needed to fully understand CBE's specific mechanisms and potential efficacy as an analgesic agent. vibebycalifornia.com

Anticancer Investigations

Several cannabinoids are being investigated for their potential antineoplastic activity. flowermed.com.brmdpi.com Research has explored their ability to inhibit cell growth, induce programmed cell death (apoptosis), and block tumor progression in various cancer models. flowermed.com.brmdpi.com

Cannabielsoin, specifically, has been identified as a compound with potential anticancer properties. biosynth.com Preclinical studies have reported that CBE can act as a potent inhibitor of kinases, which are enzymes critical for cell growth and proliferation. biosynth.com Research indicates that Cannabielsoin induces apoptosis in cancer cells and inhibits tumor growth. biosynth.com Further investigations have highlighted that compounds of the cannabielsoin type demonstrate inhibitory effects against neuroblastoma cells. mdpi.com One patent application has also been filed that mentions the use of CBE in treating cancer. cannabis.com.au

Kinase Inhibition

Kinases are enzymes that play a crucial role in cellular signaling, including pathways that govern cell growth and proliferation, making them a key target in cancer therapy. biosynth.com Emerging evidence from preclinical assessments suggests that Cannabielsoin may act as a potent inhibitor of these enzymes. biosynth.com In silico molecular docking studies have also predicted that CBE possesses kinase inhibitor activity. biorxiv.org

Induction of Apoptosis in Cancer Cells

Apoptosis, or programmed cell death, is a natural and essential process for removing damaged or cancerous cells. A primary goal of many cancer therapies is to induce apoptosis in malignant cells. Preclinical data indicates that Cannabielsoin induces apoptosis in cancer cells. biosynth.com While much of the broader research focuses on other cannabinoids, the general understanding is that cannabinoids can exert antiproliferative and apoptotic effects by modulating various signaling cascades. flowermed.com.br

Inhibition of Tumor Growth

The ability to inhibit the growth of tumors is a key indicator of a compound's potential as an anticancer agent. According to available data, Cannabielsoin has been shown to inhibit tumor growth in preclinical settings. biosynth.com This aligns with broader findings for cannabinoids, which have been observed to modulate tumor growth in various cancer models. nih.govexplorationpub.com

Efficacy against Specific Cancer Cell Lines (e.g., Breast Cancer, Chinese Hamster Ovary Cells)

The effectiveness of a potential anticancer compound is often tested against specific lines of cancer cells. Preclinical reports suggest that Cannabielsoin has demonstrated efficacy against several types of cancer cells, including those of breast cancer and Chinese hamster ovary (CHO) cells. biosynth.com While the body of research on CBE's specific effects is still developing, numerous studies have confirmed the anticancer effects of other cannabinoids, such as CBD, against various breast cancer cell lines. genesispub.orgnih.govnih.gov CHO cells are frequently used in research to express specific receptors, such as cannabinoid receptors, to study the mechanisms of action of these compounds. mdpi.com

Inhibition of Glycerol (B35011) Kinase and Indirubin-3'-monoxime

Further investigation into the specific molecular targets of Cannabielsoin has pointed to its interaction with particular enzymes. Preclinical findings suggest that CBE acts as an inhibitor of glycerol kinase. biosynth.com The same source also reports that CBE inhibits indirubin-3'-monoxime, which may play a role in its anticancer properties. biosynth.com Indirubin-3'-monoxime is itself a synthetic compound known to be a potent inhibitor of several kinases, including glycogen (B147801) synthase kinase-3β (GSK-3β). guidetopharmacology.orgmybiosource.com

Potential Applications in Dermatological Conditions

The endocannabinoid system is integral to maintaining skin health and homeostasis, regulating processes like immune response, cell proliferation, and differentiation. marijuanamoment.netfairwindscannabis.com This has led researchers to investigate the potential of various phytocannabinoids for treating skin disorders.

Mitigating Symptoms of Psoriasis, Eczema, Acne, and Pruritus

Recent reviews highlight that minor cannabinoids, including Cannabielsoin, hold therapeutic promise for managing dermatological diseases. marijuanamoment.net CBE has been noted for its anti-inflammatory potential, a key factor in treating inflammatory skin conditions. marijuanamoment.netgrow-cannabismarketing.com Researchers have identified CBE as a compound of interest for its potential to mitigate symptoms associated with psoriasis, eczema, acne, and pruritus (itching). marijuanamoment.netresearchgate.net The anti-inflammatory and anti-itch properties of cannabinoids are believed to be central to these effects. marijuanamoment.netgrow-cannabismarketing.comresearchgate.net Specifically for psoriasis, phytocannabinoids are being explored for their ability to suppress inflammation and the excessive proliferation of skin cells characteristic of the condition. nih.govresearchgate.net

Regulation of Sebum Production

The endocannabinoid system is integral to various physiological processes within the skin, including the growth and differentiation of cutaneous cells. wikipedia.org Consequently, phytocannabinoids are a subject of significant interest in dermatology for their potential to treat skin conditions. wikipedia.orgneurogan.com Several cannabinoids have been investigated for their effects on sebaceous glands, which are responsible for producing sebum. wikidata.org An overproduction of sebum is a key factor in the pathogenesis of acne. wikipedia.orgcenmed.com

Preclinical research has demonstrated that certain non-psychotropic phytocannabinoids can influence the function of human sebocytes (sebum-producing cells). For instance, Cannabidiol (B1668261) (CBD) has been identified as a potent sebostatic agent, meaning it can inhibit sebum production. wikipedia.orgnewphaseblends.com In laboratory studies using human sebocytes and skin organ cultures, CBD was found to inhibit lipid synthesis and suppress the proliferation of sebocytes. wikipedia.orgnewphaseblends.com Other minor cannabinoids have also been assessed for their anti-acne potential. In vitro research has shown that Cannabichromene (CBC) and Cannabidivarin (CBDV) can suppress arachidonic acid-induced lipogenesis, while Tetrahydrocannabivarin (THCV) inhibits sebocyte proliferation. wikipedia.orgnih.gov Conversely, Cannabigerol (CBG) and Cannabigerovarin (CBGV) were found to have pro-lipogenic actions in the same studies. wikipedia.orgnih.gov

While its parent compound CBD has been well-studied, specific preclinical data on the direct effects of Cannabielsoin (CBE) on sebum production are limited. Scientific reviews acknowledge the therapeutic potential of minor cannabinoids as a group for regulating sebum production and managing dermatological diseases, and CBE is included in this classification. wikipedia.orgneurogan.comcenmed.com However, direct experimental evidence detailing CBE's specific mechanism of action, if any, on sebocytes is not yet available. Further research is required to determine whether CBE possesses sebostatic or other regulatory properties relevant to skin health.

Table 1: Summary of Preclinical Findings on the Effects of Various Phytocannabinoids on Sebocyte Function

| Cannabinoid | Research Model | Key Findings on Sebum-Related Functions | Reference(s) |

| Cannabidiol (CBD) | Human Sebocytes & Skin Organ Culture | Inhibits lipogenesis; suppresses sebocyte proliferation. | wikipedia.orgnewphaseblends.com |

| Cannabichromene (CBC) | Cultured Human Sebocytes | Suppressed arachidonic acid-induced lipogenesis. | wikipedia.orgnih.gov |

| Cannabidivarin (CBDV) | Cultured Human Sebocytes | Suppressed arachidonic acid-induced lipogenesis. | wikipedia.orgnih.gov |

| Tetrahydrocannabivarin (THCV) | Cultured Human Sebocytes | Inhibited sebocyte proliferation and lipogenesis. | wikipedia.orgwikipedia.org |

| Cannabigerol (CBG) | Cultured Human Sebocytes | Demonstrated pro-lipogenic (pro-acne) actions. | wikipedia.orgnih.gov |

| Cannabigerovarin (CBGV) | Cultured Human Sebocytes | Demonstrated pro-lipogenic (pro-acne) actions. | wikipedia.orgnih.gov |

| Cannabielsoin (CBE) | N/A | Specific preclinical data on sebum regulation is currently lacking. | wikipedia.orgcenmed.com |

Synergistic Effects with Other Cannabinoids (Entourage Effect Hypothesis)

The "entourage effect" is a hypothesis suggesting that the various compounds within the cannabis plant, including cannabinoids, terpenes, and flavonoids, work together synergistically. wikidata.orgiiab.me This theory posits that the combined effect of these molecules is greater than the sum of their individual effects, potentially enhancing therapeutic benefits or modulating psychoactive properties. wikidata.orgiiab.me The concept has evolved from describing the interaction of endogenous cannabinoids to explaining the complex polypharmacy of whole-plant cannabis extracts. wikidata.org

Cannabielsoin (CBE), as a minor cannabinoid and a metabolite of CBD, is a candidate for contributing to this entourage effect. wikipedia.org Researchers have proposed that CBE may exert therapeutic effects when combined with other cannabinoids, although this remains a hypothesis that requires further scientific investigation. wikipedia.org The lack of extensive research on most minor cannabinoids means that the specific synergistic interactions of CBE are largely unknown. wikipedia.org

Given that CBE is formed from CBD through metabolic processes, its potential interplay with CBD is a logical area for future study. wikipedia.org The entourage effect theory suggests that even compounds considered "inactive" on their own might modulate the activity of primary cannabinoids like THC and CBD. iiab.me However, it is important to note that the entourage effect itself is still a subject of ongoing research, with some reviews calling the term a marketing tool, while others find mixed results. wikidata.org Specific preclinical or clinical studies demonstrating a synergistic relationship between Cannabielsoin and other cannabinoids have yet to be published.

Table 2: The Entourage Effect Hypothesis in Relation to Cannabielsoin (CBE)

| Concept | Description | Relevance to Cannabielsoin (CBE) | Reference(s) |

| Entourage Effect | A theory that cannabis compounds work in synergy to produce enhanced or modulated effects compared to their use in isolation. | It is hypothesized that CBE may contribute to the overall therapeutic effect of cannabis when consumed with other cannabinoids. | wikidata.orgiiab.mewikipedia.org |

| Interaction with CBD | As a metabolite of CBD, there is a theoretical basis for potential synergistic interactions between CBE and CBD. | This specific interaction is currently unresearched and remains speculative. | wikipedia.org |

| Current Research Status | The hypothesis is proposed by researchers but lacks direct experimental validation for CBE. | Specific preclinical or clinical studies are needed to confirm any synergistic effects involving CBE. | wikipedia.org |

Analytical Methodologies for Cannabielsoin Research

Extraction Techniques for Cannabinoids from Plant and Biological Matrices

The initial step in analyzing Cannabielsoin and other cannabinoids involves their extraction from the source material, which can be either plant matter or biological samples. The choice of extraction technique is critical as it influences the final yield and purity of the analyte.

Common methods for extracting cannabinoids from plant materials include:

Solvent Extraction: This is a prevalent technique utilizing organic solvents like ethanol, which has a high affinity for cannabinoid structures. uga.edu

Ultrasound-Assisted Extraction (UAE): Recognized as a widely used technique across various matrices, UAE employs ultrasonic waves to facilitate the extraction process. mdpi.com

Supercritical Fluid Extraction (SFE): This method uses supercritical fluids, most commonly CO2, to extract cannabinoids.

For biological matrices such as blood and urine, which are vital in clinical and forensic toxicology, the extraction process typically involves:

Liquid-Liquid Extraction (LLE): A conventional method that separates compounds based on their differential solubilities in two immiscible liquids.

Solid-Phase Extraction (SPE): This technique is increasingly common for biological samples as it provides cleaner extracts compared to LLE.

Chromatographic Techniques for Separation and Quantification

Following extraction, chromatographic methods are employed to separate, identify, and quantify CBE from other co-extracted compounds. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most common techniques used for cannabinoid analysis. d-nb.info

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography is a well-established method for cannabinoid analysis. d-nb.info In GC, a sample is vaporized and passed through a column, where compounds are separated based on their boiling points and interaction with the stationary phase. The high temperatures in the GC injection port can cause the decarboxylation of acidic cannabinoids into their neutral forms. nih.gov To avoid this, a process called silylation can be used. d-nb.info When coupled with a mass spectrometer (MS), GC-MS provides high-resolution separation and detection, making it a powerful tool for identifying various cannabinoids. researchgate.netresearchgate.net Certified reference materials for CBE are suitable for use in GC/MS applications. sigmaaldrich.com

High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) and Mass Spectrometry (MS/MS) Detection

High-Performance Liquid Chromatography (HPLC) is often the preferred method for cannabinoid analysis because it operates at lower temperatures, thus preventing the thermal degradation of compounds and allowing for the analysis of both acidic and neutral cannabinoids without derivatization. mdpi.comnih.gov HPLC separates compounds in a liquid mobile phase that passes through a solid stationary phase column. d-nb.info C18 columns are among the most frequently used stationary phases for cannabinoid separation. d-nb.info

Detection methods coupled with HPLC include:

Ultraviolet (UV) Detection: A cost-effective and practical method for routine quality control analysis of cannabinoids. nih.govsigmaaldrich.com

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS): These detectors offer superior sensitivity and specificity, which is crucial for differentiating between cannabinoids with similar structures and for quantifying trace amounts, such as metabolites like CBE in biological samples. mdpi.comd-nb.info The combination of HPLC with MS/MS is considered an ideal method for cannabinoid quantification. nih.gov Certified reference standards of CBE are available for quantitation by LC-MS/MS. sigmaaldrich.com

Flash Chromatography for Isolation and Purification

Flash chromatography is a rapid form of preparative column chromatography used primarily for the isolation and purification of compounds from a mixture, rather than for quantitative analysis. This technique is valuable for purifying cannabinoid mixtures to isolate individual compounds like CBE. The process uses a column, often filled with silica (B1680970) or a C18 bonded silica (known as the stationary phase), and a solvent mixture (the mobile phase) is pushed through under pressure. This allows for the separation of cannabinoids based on their different interactions with the stationary phase. The separated compounds can then be collected for use as analytical standards or for further research.

Applications in Pharmaceutical Research

The analytical methodologies for CBE are critical in pharmaceutical research. Since CBE is a metabolite of CBD, understanding its formation and presence is vital for evaluating the metabolic profile of CBD-based pharmaceutical products. wikipedia.orgcannabis.com.au The development of precise and reliable analytical methods, such as LC-MS/MS, is essential for the quality control of these products and for conducting pharmacokinetic studies. d-nb.infosigmaaldrich.com These techniques allow researchers to quantify levels of CBE, contributing to a comprehensive understanding of CBD's behavior in the body.

Applications in Clinical Toxicology and Forensic Analysis

In clinical toxicology and forensic analysis, detecting and quantifying cannabinoids and their metabolites in biological samples is crucial for determining exposure. As a metabolite of CBD, the presence of CBE in urine or blood can indicate prior consumption of CBD. dntb.gov.ua Highly sensitive methods like LC-MS/MS are necessary for detecting the typically low concentrations of metabolites in these samples. sigmaaldrich.com The availability of certified CBE reference standards is essential for the validation and application of these analytical methods in forensic and clinical settings, ensuring accurate and defensible results. sigmaaldrich.comcvmh.frcaymanchem.com

Safety Profile and Toxicological Research on Cannabielsoin

Non-Intoxicating Nature and Psychoactivity Assessment

Cannabielsoin (CBE) is widely regarded as a non-intoxicating compound, meaning it does not produce the "high" associated with tetrahydrocannabinol (THC). vibebycalifornia.comfeelgoodedibles.comsecretnature.com This characteristic is a key aspect of its safety profile. Scientific inquiry into CBE's psychoactivity has revealed that it is a metabolite of cannabidiol (B1668261) (CBD), a well-known non-psychoactive cannabinoid. secretnature.comwikipedia.org The structural resemblance of CBE to CBD, rather than THC, further supports the belief that it lacks intoxicating properties. gvbbiopharma.com

Early research dating back to its first citation in 1973 concluded that CBE, formed from CBD through metabolic processes, is non-psychoactive. wikipedia.org While every cannabinoid can be considered psychoactive to some degree because they affect the central nervous system, CBE does not induce the intoxicating effects characteristic of THC. gvbbiopharma.com

The lack of intoxicating effects is linked to how CBE interacts with the body's cannabinoid receptors. Unlike THC, which is the principal psychoactive constituent of cannabis, CBE's interaction with the CB1 receptors, which are primarily responsible for the psychotropic effects of cannabis, is different. vibebycalifornia.comup.pt Recent studies indicate that while CBE does act as an agonist to the CB1 receptor, it shows a bias towards the G-protein signaling pathway and does not significantly activate the β-arrestin pathway, which is associated with some of the undesirable side effects of cannabinoids. canatura.comnih.gov Specifically, one study found that S-CBE acts as a weak agonist at the CB1 receptor in the cAMP assay but showed no agonist activity in the β-arrestin assay. nih.gov This biased agonism distinguishes its effects from that of THC.

Central Nervous System Effects and Behavioral Parameters

The effects of cannabielsoin (CBE) on the central nervous system (CNS) are an area of emerging research. As a metabolite of cannabidiol (CBD), it is hypothesized that CBE may share some of CBD's neurological effects. gvbbiopharma.comnewphaseblends.com CBD itself has been studied for its potential neuroprotective properties, which are thought to be linked to its antioxidant effects. mdpi.comunict.it

Initial preclinical studies in mice have provided some insight into CBE's behavioral effects. These studies have shown that CBE can alter locomotor activity and produce anxiolytic-like responses at certain doses. However, the specific mechanisms behind these behavioral changes are still not fully understood.

The interaction of CBE with cannabinoid receptors in the CNS is a key area of investigation. CB1 receptors are densely located in the brain and are involved in regulating a wide range of functions, including memory, mood, and motor control. up.ptnews-medical.netscielo.org.mx While CBE has a weak affinity for CB1 and CB2 receptors, its interaction is complex. Recent in-vitro research has characterized S-CBE as a biased agonist of the CB1 receptor, meaning it selectively activates certain signaling pathways over others. nih.govresearchgate.net This could lead to different CNS effects compared to other cannabinoids that are non-biased agonists. nih.gov The potential for neuroprotective effects, similar to those suggested for other cannabinoids, is an area of interest for future research into CBE's specific attributes. vibebycalifornia.com

Physiological Effects (e.g., Intraocular Pressure)

Research into the specific physiological effects of cannabielsoin (CBE) is still in its early stages, and there is limited direct evidence regarding its impact on parameters such as intraocular pressure. Much of the speculation about CBE's effects is based on its relationship to its parent compound, cannabidiol (CBD). gvbbiopharma.com CBD itself has not been associated with significant changes in key physiological parameters like blood pressure or heart rate in a variety of studies. mdpi.com

While some cannabinoids have been investigated for their potential to lower intraocular pressure, a known risk factor for glaucoma, this effect is most prominently associated with THC. scielo.org.mx Studies on other non-intoxicating cannabinoids have not consistently demonstrated this effect. Given that CBE is a metabolite of CBD, which has a different pharmacological profile than THC, it cannot be assumed that CBE would have a significant effect on intraocular pressure. guidetopharmacology.org Further research is needed to specifically investigate the physiological effects of CBE, independent of other cannabinoids.

Regulatory Status and Classification

The regulatory status of cannabielsoin (CBE) is not explicitly defined in many jurisdictions, and it often falls into a gray area determined by its source and how it is produced. gvbbiopharma.com As CBE is a derivative of cannabidiol (CBD), its legal status is often linked to the regulations governing hemp and CBD. gvbbiopharma.com

In the United States, there are no federal laws specifically targeting CBE. gvbbiopharma.com Consequently, it is often considered a hemp substance under the 2018 Farm Bill, provided it is derived from hemp containing no more than 0.3% THC. gvbbiopharma.com However, the Drug Enforcement Administration (DEA) has indicated that it may view modified cannabinoids differently from naturally occurring ones found in the cannabis plant. gvbbiopharma.com Since CBE can be produced by enzymatically converting CBD, this could potentially lead to a different regulatory interpretation compared to CBD that is directly extracted from the plant. gvbbiopharma.com

In New York State, for example, regulations for cannabinoid hemp products list cannabielsoin (CBE) as a cannabinoid. ny.gov These regulations establish a framework for the processing, manufacturing, and retail sale of cannabinoid hemp products, requiring licensure and adherence to testing and labeling standards. ny.gov

It is important to note that while CBE itself is not psychoactive, its classification can be complex and may be subject to the regulations of the specific country or state. wikipedia.orgcanatura.com Some suppliers of CBE as an analytical reference standard restrict its sale to licensed laboratories and qualified research institutions, advising purchasers to verify its regulatory status before ordering. cvmh.fr

Preclinical Safety Evaluations and Long-Term Effects

Preclinical safety data specifically on cannabielsoin (CBE) is limited, as research has historically focused on more abundant cannabinoids like THC and CBD. secretnature.comcannabis.com.au There is a general belief that CBE is not unsafe, largely based on its non-intoxicating nature and its origin as a metabolite of CBD, a compound with a favorable safety profile. gvbbiopharma.commdpi.com

To date, research on CBE has primarily centered on its chemical structure, methods of synthesis, and its interactions with cannabinoid receptors in vitro. secretnature.comnih.gov There is a lack of long-term preclinical studies evaluating the safety of CBE. The potential for CBE to have unique benefits or effects is acknowledged, but this requires further scientific investigation to be confirmed. gvbbiopharma.com

As a metabolite of CBD, it is plausible that CBE shares some of CBD's safety characteristics. newphaseblends.com CBD has undergone more extensive preclinical and clinical evaluation, with studies indicating it is generally well-tolerated. mdpi.comnih.gov However, direct extrapolation of CBD's safety data to CBE is not scientifically rigorous without specific toxicological studies on CBE itself. Future preclinical safety evaluations would need to assess various aspects of toxicity, similar to the research conducted on other cannabinoids.

Current Research Gaps and Future Research Directions

Elucidation of R-CBE Enantiomer Activity and Stereoisomeric Effects

The oxidation of cannabidiol (B1668261) (CBD) can result in two potential diastereomers of cannabielsoin (CBE): S-CBE and R-CBE. researchgate.net A recent in vitro study focused on the S-CBE enantiomer, revealing its activity as a biased agonist at the cannabinoid receptor type 1 (CB1). nih.govmdpi.com Specifically, S-CBE demonstrated agonist activity in a cAMP assay with an EC50 of 3.72 µM, but no significant activity was observed in the β-arrestin assay, suggesting a preference for the G-protein signaling pathway. nih.govmdpi.com

However, the pharmacological activity of the R-CBE enantiomer remains uninvestigated. nih.gov In silico molecular docking simulations suggest that R-CBE may have a slightly higher docking score and a binding pose more similar to Δ9-THC within the CB1 receptor pocket compared to S-CBE, hinting at potential partial agonist activity. nih.gov It is crucial to conduct in vitro and in vivo studies on the R-CBE enantiomer to understand its specific interactions with cannabinoid receptors and other potential targets. Investigating the stereoisomeric effects will provide a complete picture of CBE's pharmacology, as different enantiomers can exhibit distinct biological activities. caymanchem.com

Comprehensive Comparative Studies of Cannabielsoin and Cannabidiol at Cannabinoid Receptor Type 2 (CB2)

Currently, there is a lack of pharmacological data on the bioactivity of CBE. caymanchem.com While some research has explored CBE's interaction with the CB1 receptor, its effects on the cannabinoid receptor type 2 (CB2) are largely unknown. nih.gov Given that its parent compound, CBD, acts as an antagonist at the CB2 receptor, a comparative study of CBE and CBD at this receptor is warranted. nih.gov Such studies would help to differentiate their pharmacological profiles and understand if CBE shares, opposes, or has distinct effects on the CB2 receptor, which is primarily expressed in immune cells and plays a role in inflammatory processes. tandfonline.comresearchgate.net

Detailed Understanding of Molecular Mechanisms of Action

The molecular mechanisms underlying the observed effects of cannabielsoin (CBE) are not yet fully understood. Initial studies indicate that CBE interacts with the CB1 receptor, but its broader receptor profile and downstream signaling pathways remain to be elucidated. nih.govmdpi.com Future research should aim to identify all molecular targets of CBE, including other cannabinoid and non-cannabinoid receptors, ion channels, and enzymes. mdpi.com Understanding these interactions is fundamental to explaining its pharmacological effects and predicting its potential therapeutic benefits and any possible adverse reactions. Techniques such as receptor binding assays, functional assays, and transcriptomic or proteomic analyses of cells treated with CBE would provide valuable insights into its mechanism of action.

Standardization of Research Protocols, Dosing Regimens, and Outcome Measures

To ensure the reliability and comparability of research findings on cannabielsoin (CBE), the standardization of research methodologies is essential. mdpi.com This includes the use of validated analytical methods for the quantification of CBE in biological samples, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS). Furthermore, establishing standardized protocols for in vitro and in vivo studies, including consistent cell lines, animal models, and dosing regimens, is crucial. Defining and validating behavioral and physiological outcome measures will also be critical for accurately assessing the effects of CBE. A lack of standardization can lead to conflicting results and hinder the translation of preclinical findings to clinical applications. mdpi.com

Translational Research: Progression to Animal Models and Human Clinical Trials

While initial in vitro studies have provided some insights into the activity of S-CBE, further research is needed to translate these findings into potential therapeutic applications. nih.gov The progression to in vivo studies using various animal models is a critical next step to establish the pharmacokinetic (absorption, distribution, metabolism, and excretion) and pharmacodynamic (effects on the body) profiles of both S-CBE and R-CBE. nih.govresearchgate.net These animal studies are necessary to evaluate the physiological and behavioral effects of CBE and to identify potential therapeutic areas. newphaseblends.com

Ultimately, well-designed human clinical trials will be required to determine the safety, tolerability, and efficacy of CBE in humans. nih.gov Given that high doses of CBD are often needed to achieve significant plasma concentrations, it will be important to investigate the dosing requirements for CBE as well. nih.gov The lack of research on CBE means that its potential medical benefits are still unknown, though some speculate it may have an "entourage effect" when combined with other cannabinoids. newphaseblends.com

Advanced Metabolic Engineering for Sustainable and Scalable Production

Currently, cannabielsoin (CBE) is primarily obtained as an oxidation byproduct of CBD or through chemical synthesis. To facilitate further research and potential future applications, developing more efficient and sustainable production methods is essential. Advanced metabolic engineering techniques could offer a promising solution. This involves engineering microorganisms, such as yeast or bacteria, to produce CBE through fermentation. This approach could provide a scalable and cost-effective source of pure CBE, independent of cannabis cultivation. Research in this area would involve identifying and optimizing the biosynthetic pathways leading to CBE formation and introducing them into a suitable microbial host.

Q & A

Q. How is Cannabielsoin identified and characterized in experimental settings?

Cannabielsoin (C21H30O3, CAS 52025-76-0) is identified using a combination of chromatographic and spectroscopic techniques. Key methodologies include:

- High-Performance Liquid Chromatography (HPLC) : To separate and quantify Cannabielsoin from other metabolites.

- Mass Spectrometry (MS) : For molecular weight confirmation (330.5 g/mol) and structural elucidation.

- Nuclear Magnetic Resonance (NMR) : To resolve stereochemical details and verify purity (≥95%) . Researchers must replicate these methods with rigorous controls, as outlined in Yamamoto et al. (1988, 1991), which first characterized Cannabielsoin as a CBD metabolite . Documentation of experimental conditions (e.g., solvent systems, column types) is critical for reproducibility, per guidelines for synthetic compound characterization .

Q. What are the established pharmacological effects of Cannabielsoin in preclinical models?

Initial studies in mice demonstrate dose-dependent effects on neurotransmitter systems, though specific mechanisms remain unclear. Key findings include:

- Behavioral assays : Altered locomotor activity and anxiolytic responses at 10–50 mg/kg doses.

- Receptor binding assays : Weak affinity for CB1/CB2 receptors, suggesting indirect modulation of endocannabinoid pathways . Researchers should design dose-response studies with appropriate controls (e.g., vehicle-treated groups) and validate behavioral endpoints using standardized protocols (e.g., open-field tests) .

Q. What methodologies are recommended for synthesizing Cannabielsoin with high purity?

Synthesis involves enzymatic or chemical oxidation of CBD. Critical steps include:

- Catalytic conditions : Use of cytochrome P450 enzymes or synthetic oxidants (e.g., Jones reagent) to ensure stereospecificity.

- Purification : Multi-step liquid chromatography to achieve ≥95% purity, verified via HPLC-UV . Researchers must report retention times, solvent gradients, and spectral data to enable replication, adhering to journal requirements for synthetic procedures .

Advanced Research Questions

Q. How do metabolic pathways of CBD leading to Cannabielsoin production differ across species, and what implications does this have for translational research?

Species-specific differences in cytochrome P450 isoforms significantly affect Cannabielsoin yield. For example:

- Mice : High hepatic conversion rates (∼30% of administered CBD).

- Humans : Limited evidence suggests lower conversion efficiency, necessitating isotopic tracer studies to map metabolic fluxes . Researchers should employ comparative metabolomics using LC-MS/MS and knockout models to isolate contributing enzymes. Contradictions in interspecies data require analysis of enzyme kinetics (Km, Vmax) and genetic polymorphisms .

Q. What analytical challenges arise when quantifying Cannabielsoin in complex biological matrices, and how can they be methodologically addressed?

Challenges include matrix interference, low analyte concentrations, and isomer differentiation. Solutions involve:

- Sample preparation : Solid-phase extraction (SPE) with hydrophilic-lipophilic balance cartridges to reduce lipid interference.

- Tandem MS/MS : Use of multiple reaction monitoring (MRM) transitions (e.g., m/z 330.5 → 217.1) for specificity .

- Isomer discrimination : Chiral columns or derivatization agents to resolve Cannabielsoin from structurally similar metabolites. Method validation should follow FDA/ICH guidelines for precision (CV <15%), accuracy (80–120% recovery), and sensitivity (LOQ ≤1 ng/mL) .

Q. How can researchers resolve contradictions in reported pharmacological activities of Cannabielsoin between in vitro and in vivo studies?

Discrepancies often stem from pharmacokinetic factors (e.g., bioavailability) or model-specific variables. A systematic approach includes:

- Dose normalization : Adjust in vitro concentrations to reflect achievable in vivo plasma levels.

- Temporal analysis : Compare acute vs. chronic exposure effects on receptor expression (e.g., qPCR for CB1 mRNA).

- Confounding variables : Control for diet, circadian rhythms, and gut microbiota in animal studies . Meta-analyses of existing data (e.g., Yamamoto et al., 1988 vs. 1991) can identify methodological inconsistencies, such as differences in solvent carriers or strain-specific responses in mice .

Methodological Frameworks for Research Design

- Experimental Replication : Follow Beilstein Journal guidelines, including detailed supplementary materials for synthetic protocols and analytical validation .

- Data Contradiction Analysis : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate study design flaws .

- Translational Gaps : Use PICO (Population, Intervention, Comparison, Outcome) frameworks to align preclinical models with clinical endpoints .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.